molecular formula C15H17FN4O9 B14190668 N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid CAS No. 922191-77-3

N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid

Katalognummer: B14190668
CAS-Nummer: 922191-77-3
Molekulargewicht: 416.31 g/mol
InChI-Schlüssel: FZWOMZRMWKKVQX-MREMCGJQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid is a synthetic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a fluoro-dinitrophenyl group attached to an alanyl-glutamic acid backbone, which imparts distinct reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid typically involves the reaction of 5-fluoro-2,4-dinitrobenzene with L-alanine and L-glutamic acid derivatives. The process begins with the preparation of 5-fluoro-2,4-dinitrobenzene, which is then reacted with L-alanine in the presence of a base such as sodium bicarbonate. The resulting intermediate is further reacted with L-glutamic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amines, oxides, and substituted derivatives, which can be further utilized in various applications .

Wissenschaftliche Forschungsanwendungen

N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid involves its interaction with specific molecular targets. The fluoro-dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid stands out due to its specific combination of functional groups, which imparts unique reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

922191-77-3

Molekularformel

C15H17FN4O9

Molekulargewicht

416.31 g/mol

IUPAC-Name

(2S,3S)-2-[[(2S)-2-(5-fluoro-2,4-dinitroanilino)propanoyl]amino]-3-methylpentanedioic acid

InChI

InChI=1S/C15H17FN4O9/c1-6(3-12(21)22)13(15(24)25)18-14(23)7(2)17-9-4-8(16)10(19(26)27)5-11(9)20(28)29/h4-7,13,17H,3H2,1-2H3,(H,18,23)(H,21,22)(H,24,25)/t6-,7-,13-/m0/s1

InChI-Schlüssel

FZWOMZRMWKKVQX-MREMCGJQSA-N

Isomerische SMILES

C[C@@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F

Kanonische SMILES

CC(CC(=O)O)C(C(=O)O)NC(=O)C(C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.